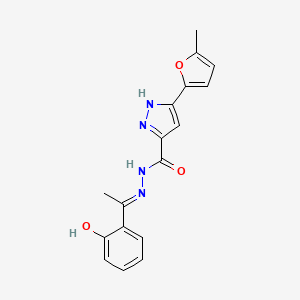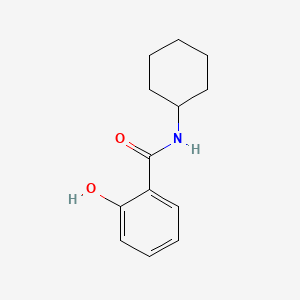![molecular formula C17H10F6N2O2 B11981905 (2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione](/img/structure/B11981905.png)
(2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group and a phenylhydrazone moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis but with enhanced control over temperature, pressure, and mixing to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylhydrazone moiety may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione: Lacks the phenylhydrazone moiety.
3-(trifluoromethyl)phenylhydrazine: Lacks the trifluoromethyl group on the butanetrione backbone.
Uniqueness
The combination of the trifluoromethyl group and the phenylhydrazone moiety in (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} makes it unique compared to its similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H10F6N2O2 |
|---|---|
Peso molecular |
388.26 g/mol |
Nombre IUPAC |
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-7-4-8-12(9-11)24-25-13(15(27)17(21,22)23)14(26)10-5-2-1-3-6-10/h1-9,26H/b14-13-,25-24? |
Clave InChI |
HDSFUIFDXDXMDL-UACXVVKGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=CC(=C2)C(F)(F)F)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC(=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981826.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)




![N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B11981871.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)

![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

